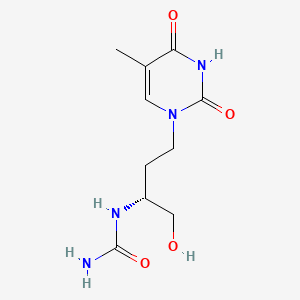
Urea, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, ®- is a complex organic compound that features a pyrimidine ring structure. Compounds of this nature are often of interest in various fields such as medicinal chemistry, biochemistry, and industrial applications due to their unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. The starting materials might include a pyrimidine derivative and a urea derivative. Common synthetic routes could involve:
Condensation Reactions: Combining the pyrimidine derivative with a urea derivative under specific conditions.
Hydroxymethylation: Introducing the hydroxymethyl group through reactions involving formaldehyde or other hydroxymethylating agents.
Chiral Resolution: Since the compound is chiral, methods such as chiral chromatography or the use of chiral auxiliaries might be employed to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors or batch reactors, optimizing conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups, potentially forming dihydropyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the urea moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced derivatives, substituted pyrimidines, and various urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with pyrimidine or urea derivatives.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents:
Industry
Material Science: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, inhibiting or modulating their activity. The pyrimidine ring could mimic natural substrates or inhibitors, while the urea moiety might form hydrogen bonds or other interactions with the target.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine Arabinoside: Another pyrimidine analog with antiviral and anticancer properties.
Uniqueness
The unique combination of the pyrimidine ring with the urea moiety and the specific ®-configuration might confer distinct biological activities or chemical reactivity, setting it apart from other similar compounds.
Propiedades
Número CAS |
131652-63-6 |
|---|---|
Fórmula molecular |
C10H16N4O4 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
[(2R)-1-hydroxy-4-(5-methyl-2,4-dioxopyrimidin-1-yl)butan-2-yl]urea |
InChI |
InChI=1S/C10H16N4O4/c1-6-4-14(10(18)13-8(6)16)3-2-7(5-15)12-9(11)17/h4,7,15H,2-3,5H2,1H3,(H3,11,12,17)(H,13,16,18)/t7-/m1/s1 |
Clave InChI |
MFSQMUVQSSBQBP-SSDOTTSWSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)NC(=O)N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CCC(CO)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


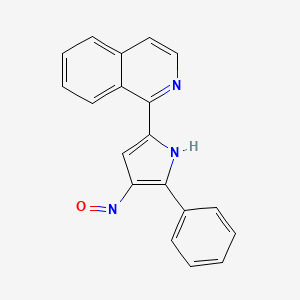
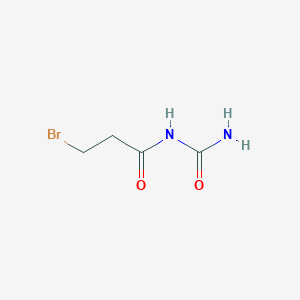

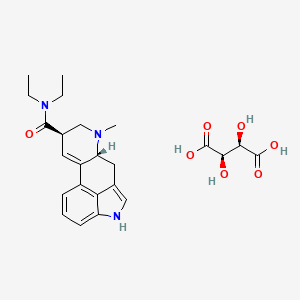
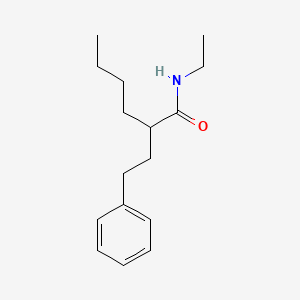
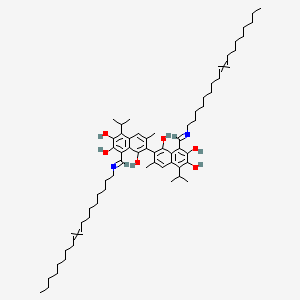
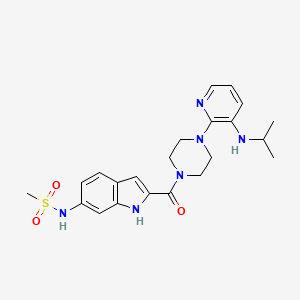
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
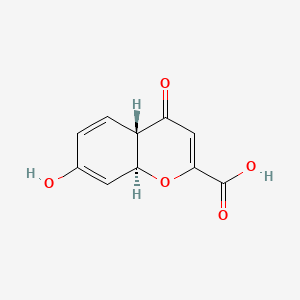
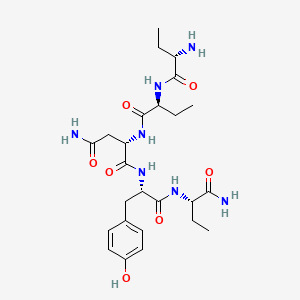
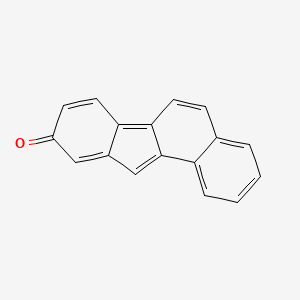
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
